molecular formula C13H9F2NO2 B2967177 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 338978-07-7

4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2967177
CAS No.: 338978-07-7
M. Wt: 249.217
InChI Key: UTMCVUQNBLGPPZ-UHFFFAOYSA-N
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Description

4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 2,6-difluorobenzoyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the acylation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The presence of the difluorobenzoyl group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its combination of a pyrrole ring with a difluorobenzoyl group and an aldehyde functionality. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,6-difluorobenzoyl)-1-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-16-6-8(5-9(16)7-17)13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMCVUQNBLGPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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